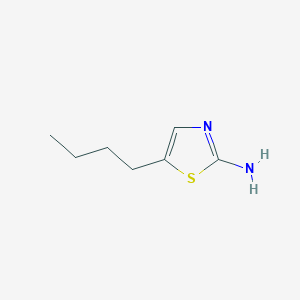

5-Butyl-thiazol-2-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

5-butyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-2-3-4-6-5-9-7(8)10-6/h5H,2-4H2,1H3,(H2,8,9) |

InChI Key |

DSSQRZNGLWNALI-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(S1)N |

Canonical SMILES |

CCCCC1=CN=C(S1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Butyl-thiazol-2-ylamine (CAS 39136-62-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-Butyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class of compounds, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.

Core Molecular Attributes

This compound is a substituted thiazole derivative characterized by a butyl group at the 5-position and an amine group at the 2-position of the thiazole ring. This structure is a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Computational Properties

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 39136-62-4 | [1][2] |

| Molecular Formula | C7H12N2S | [1] |

| Molecular Weight | 156.25 g/mol | [1] |

| SMILES | C(CCC)C1=CN=C(S1)N | [2] |

| Polar Surface Area (PSA) | 67.15 Ų | [1] |

| LogP (calculated) | 2.65 | [1] |

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a common and versatile method for preparing these compounds.

General Synthesis Pathway

A prevalent method for synthesizing 5-substituted-2-aminothiazoles involves the reaction of an α-haloketone with thiourea. For this compound, a potential synthetic route starts with 2-bromohexanal and thiourea.[1] The reaction typically proceeds via a cyclocondensation mechanism.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiazoles, which can be adapted for this compound.

-

Reaction Setup: To a solution of the appropriate α-haloketone (e.g., 2-bromohexanal) in a suitable solvent such as ethanol, add an equimolar amount of thiourea.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) and stirred for a specified period, often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to track the reaction progress.[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid can be collected by filtration.

-

Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure 2-aminothiazole derivative. The final product's identity and purity should be confirmed by analytical techniques.

Analytical Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the amine (N-H) and thiazole ring vibrations.

A general workflow for the characterization of synthesized 2-aminothiazole derivatives is outlined below.

Caption: Standard workflow for the purification and characterization of synthesized compounds.

Biological and Medicinal Significance

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities.

Potential Therapeutic Applications

The 2-aminothiazole core is present in numerous FDA-approved drugs and experimental therapeutic agents.[4] The diverse biological activities associated with this scaffold include:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[5][6]

-

Anticancer: Several 2-aminothiazole derivatives have shown potent antitumor activity.[7][8][9]

-

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[5][7]

-

Antioxidant: Some derivatives have been investigated for their ability to scavenge free radicals.[5][10]

-

Antitubercular, Anti-HIV, and Antiprotozoal: Highlighting the broad therapeutic potential of this class of compounds.[5]

The presence of the butyl group at the 5-position of this compound can influence its lipophilicity and binding interactions with biological targets, potentially modulating its efficacy and pharmacokinetic profile compared to other substituted 2-aminothiazoles. Structure-Activity Relationship (SAR) studies on related compounds have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact cytotoxicity and biological activity.[11]

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery and development. Its synthesis is achievable through established chemical methods, and its 2-aminothiazole core suggests a high likelihood of interesting biological activity. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

-

LookChem. 5-butylthiazol-2-aMine. [Link]

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

-

Ahmad, A., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research, 67(11), 647-656. [Link]

-

Gomha, S. M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5249. [Link]

-

PubChem. 4,5-Dihydro-2-thiazolamine. [Link]

-

Al-Ostath, A. I. N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4947. [Link]

- Le, T. P. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

-

PubChem. 2-Amino-5-methylthiazole. [Link]

- Rahman, M. M., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Ceylon Journal of Science, 52(3), 357-362.

-

Li, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1888. [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 7(12), 147-152.

-

Wang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(4), 1741-1770. [Link]

-

Onajole, O. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 621. [Link]

- NIOSH. (2003). ALCOHOLS COMBINED: METHOD 1405, Issue 1. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.

- Kumar, A., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(1), 1-15.

-

PubChem. Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. [Link]

-

Reagentia. 5-Butylthiazol-2-amine (1 x 100 mg). [Link]

-

NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-Butylthiazol-2-amine (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. excli.de [excli.de]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 5-Alkyl-2-Aminothiazole Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs and clinical candidates.[1] While the 2-amino position serves as a critical hydrogen-bond donor/acceptor often targeting the kinase hinge region, the 5-position offers a unique vector for optimizing physicochemical properties and selectivity profiles.

This technical guide focuses specifically on 5-alkyl-2-aminothiazole derivatives . Unlike their 4-substituted counterparts—which are synthetically trivial to access via standard Hantzsch condensation—5-alkyl derivatives require precise regiochemical control.[1] This guide outlines the structural logic, validated synthetic protocols, and therapeutic applications of this specific subclass, designed for medicinal chemists optimizing lead compounds for oncology (kinases) and neurodegeneration (prions/Alzheimer's).

Part 1: Structural Biology & SAR Logic

The Pharmacophore

In the context of ATP-competitive kinase inhibition, the 5-alkyl-2-aminothiazole scaffold functions through a distinct bipartite mechanism:

-

The Hinge Binder (2-Amino Group): The exocyclic amine and the thiazole nitrogen form a donor-acceptor motif that binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src).

-

The Selectivity Vector (5-Alkyl Group): The 5-position projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Why 5-Alkyl?

-

Metabolic Stability: Substitution at C-5 blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), significantly extending half-life compared to the unsubstituted parent.

-

Lipophilicity Tuning: A 5-alkyl group (Methyl, Ethyl, Isopropyl) modulates logP, improving membrane permeability without introducing the steric bulk of an aryl ring, which might clash with the gatekeeper residue.

Visualization: Kinase Binding Mode

The following diagram illustrates the interaction of a generic 5-alkyl-2-aminothiazole with the ATP-binding site.

Caption: Schematic binding mode of 5-alkyl-2-aminothiazoles. The 5-alkyl group anchors the molecule in the hydrophobic pocket, while the 2-amino group engages the hinge.

Part 2: Synthetic Architectures

Accessing the 5-alkyl-2-aminothiazole regioisomer requires navigating the "Hantzsch Regioselectivity Challenge."[1] Standard reaction of thiourea with

Strategy A: The Modified Hantzsch Synthesis

To exclusively generate the 5-alkyl isomer, one must use

Mechanism:

-

Precursor: Use of 2-chloropropionaldehyde (or similar

-haloaldehydes).[1] -

Result: The aldehyde carbon becomes C-4 (unsubstituted), and the alkyl-bearing

-carbon becomes C-5.[1]

Strategy B: C-5 Functionalization (Post-Cyclization)

For complex alkyl chains, it is often more efficient to functionalize the pre-formed thiazole ring.

-

Bromination: 2-aminothiazole + NBS

2-amino-5-bromothiazole.[1] -

Cross-Coupling: Suzuki-Miyaura or Sonogashira coupling with alkyl-boronates or alkynes (followed by reduction).[1]

-

Vilsmeier-Haack: Formylation at C-5 followed by reductive amination or Wittig olefination.[1]

Visualization: Synthetic Workflow

Caption: Synthetic divergence.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Methylthiazole

Direct synthesis using the modified Hantzsch method.

Reagents:

-

2-Chloropropionaldehyde (CAS: 10140-03-1)

-

Water (Solvent)[2]

-

Sodium Hydroxide (for neutralization)[2]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq, 76 mg/mmol) in water (3 mL/mmol).

-

Addition: Add 2-chloropropionaldehyde (1.0 eq) dropwise to the thiourea solution at room temperature. Note: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (100°C) for 4 hours. Monitor consumption of thiourea by TLC (10% MeOH in DCM).

-

Workup: Cool the solution to 0°C in an ice bath.

-

Neutralization: Slowly add 10% NaOH solution until pH ~9-10. The product, 2-amino-5-methylthiazole , will precipitate as a solid or oil.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

-

Expected Yield: 70-85%.[1]

-

Validation: ¹H NMR (DMSO-d₆):

~2.2 (s, 3H, CH₃), ~6.8 (s, 1H, C4-H), ~6.9 (s, 2H, NH₂).

-

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Standard protocol for evaluating 5-alkyl derivatives against Src/CDK.

Materials:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with biotin.[1][8]

-

Detection: ADP-Glo™ or ³³P-ATP radiometric assay.[1]

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the 5-alkyl-2-aminothiazole derivative in 100% DMSO.

-

Enzyme Mix: Dilute the specific kinase (e.g., c-Src, CDK5) in Kinase Buffer to 2x final concentration.[1]

-

Incubation: Add 5 µL of compound and 10 µL of enzyme mix to a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.

-

Reaction Start: Add 10 µL of ATP/Substrate mix.

-

Termination: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).

-

Data Analysis: Measure luminescence/radioactivity. Plot Dose-Response curves to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Therapeutic Case Studies

Oncology: Kinase Inhibitors (Src/Abl/CDK)

The most prominent validation of the 2-aminothiazole scaffold is Dasatinib (BMS-354825).[9][10][11] While Dasatinib features a 5-carboxamide, the SAR studies leading to its discovery highlighted the sensitivity of the 5-position.

-

SAR Insight: Substitution at the 5-position with alkyl or aryl groups (e.g., in CDK5 inhibitors) dictates selectivity. A 5-isopropyl group was found to enhance potency against CDK5 by filling a specific hydrophobic pocket not accessible to 5-H analogues [6].[1]

-

Mechanism: The 2-amino group binds the hinge (Met318 in Src), while the 5-substituent orients the molecule to avoid steric clash with the gatekeeper residue (Thr338).

Neurodegeneration: Prion Disease (IND24)

IND24 is a potent 2-aminothiazole derivative identified as an antiprion agent.[1]

-

Activity: It doubles the lifespan of prion-infected mice.[1]

-

Structure-Function: The 2-aminothiazole core is essential for crossing the blood-brain barrier (BBB). Optimization at the 5-position (often with aryl/heteroaryl linkers in this specific class) is critical for binding the PrP^Sc conformer and preventing polymerization [1].

Quantitative Data Summary

| Compound Class | 5-Substituent | Target | IC₅₀ / Activity | Key Feature |

| Dasatinib | Carboxamide-Aryl | Src/Abl | < 1 nM | Pan-kinase inhibitor; 5-position directs solubility.[1] |

| CDK5 Inhibitor | Isopropyl | CDK5/p25 | 320 nM | 5-alkyl improves selectivity over CDK2 [6].[1][12] |

| IND24 | Aryl-linked | Prion (PrP) | EC₅₀ ~1.2 µM | BBB penetrant; stabilizes PrP [1].[1] |

| Generic 5-Me | Methyl | Generic | N/A | Metabolic blocker; prevents ring oxidation.[1] |

References

-

IND24 | Antiprion Agent . MedChemExpress. Link

-

Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols . BenchChem. Link

-

Das, J., et al. (2006).[1][10] "2-aminothiazole as a novel kinase inhibitor template.[1][9][10][12] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[1][12] Bioorganic & Medicinal Chemistry Letters. Link

-

Matiychuk, V. S., et al. (2004).[1] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds. Link

-

Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25." Bioorganic & Medicinal Chemistry Letters. Link[12]

Sources

- 1. Indane - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 5. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scispace.com [scispace.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity profile of 5-Butyl-thiazol-2-ylamine

Biological Activity Profile of 5-Butyl-thiazol-2-ylamine Technical Monograph & Research Guide [1]

Part 1: Executive Summary

This compound (CAS: 39136-62-4) is a substituted heterocyclic amine belonging to the 2-aminothiazole class.[1] While often utilized as a versatile intermediate in the synthesis of complex pharmaceuticals (such as pramipexole analogues or antimicrobial agents), this compound possesses an intrinsic biological profile driven by its lipophilic butyl tail and the privileged thiazole core.[1]

This guide serves as a technical dossier for researchers evaluating this compound as a chemical probe, scaffold building block, or antimicrobial lead.[1] Its profile is characterized by moderate lipophilicity (LogP ~2.5) , making it membrane-permeable, and a reactive exocyclic amine group suitable for derivatization into sulfonamides or amides to modulate biological targets including adenosine receptors and microbial enzymes .[1]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physical chemistry of this molecule is a prerequisite for designing valid biological assays.[1]

| Property | Specification |

| IUPAC Name | 5-butyl-1,3-thiazol-2-amine |

| Common Name | 5-Butyl-2-aminothiazole |

| CAS Number | 39136-62-4 |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| Appearance | Brown/Yellowish Oil or Low-Melting Solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water |

| LogP (Predicted) | ~2.3 - 2.6 (Lipophilic) |

| pKa (Basic N) | ~5.3 (Thiazole nitrogen is weakly basic) |

Key Structural Insight: The C5-butyl chain adds significant lipophilicity compared to the unsubstituted 2-aminothiazole, enhancing blood-brain barrier (BBB) penetration potential and cell membrane interaction, which is critical for its antimicrobial activity.[1]

Part 3: Pharmacology & Mechanism of Action

The biological activity of this compound is bifunctional: it acts as a pharmacophore scaffold for specific receptor targeting and displays intrinsic antimicrobial properties .[1]

Intrinsic Antimicrobial Activity

Research indicates that 5-alkyl-2-aminothiazoles exhibit bacteriostatic and fungistatic effects.[1]

-

Mechanism: The lipophilic butyl chain facilitates intercalation into the bacterial cell membrane, while the aminothiazole core can inhibit specific metabolic enzymes (e.g., bacterial DNA gyrase or fungal CYP51), though with lower potency than fused-ring analogues.

-

Spectrum: Active against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.), often used as a baseline for SAR (Structure-Activity Relationship) optimization.[1]

Receptor Modulation Potential (Scaffold Pharmacology)

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenol or catechol rings in dopaminergic and adenosinergic ligands.[1]

-

Adenosine Antagonism: 2-aminothiazoles are known precursors for A2A receptor antagonists.[1] The free amine is typically acylated to achieve high affinity.[1]

-

Dopamine Agonism: Structurally related to the dopamine agonist Pramipexole (which contains a fused thiazole ring). This compound represents a "deconstructed" analogue, useful for probing the minimal structural requirements for receptor binding.[1]

Visualization: Mechanism & SAR Logic

Figure 1: Structure-Activity Relationship (SAR) mapping of this compound showing how structural domains map to biological targets.[1]

Part 4: Synthesis & Quality Control

For researchers synthesizing this compound de novo or verifying commercial purity, the Hantzsch Thiazole Synthesis is the gold standard.

Reaction Pathway: Condensation of 1-bromohexan-2-one (alpha-bromoketone) with thiourea .[1]

Step-by-Step Protocol:

-

Reagents: 1-bromohexan-2-one (1.0 eq), Thiourea (1.1 eq), Ethanol (solvent).[1]

-

Procedure:

-

Dissolve thiourea in ethanol under reflux.

-

Add 1-bromohexan-2-one dropwise over 30 minutes.

-

Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Cool reaction mixture; the hydrobromide salt of the product may precipitate.

-

Neutralize with NaHCO₃ or NH₄OH to release the free base.[1]

-

Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.[1]

-

-

Purification: Recrystallization from ethanol/water or column chromatography.[1]

QC Check (NMR Validation):

-

¹H NMR (CDCl₃): Look for the thiazole proton singlet (~6.7–7.0 ppm) and the butyl chain multiplets (0.9 ppm triplet for terminal methyl).[2] Absence of the alpha-methylene triplet of the starting ketone confirms conversion.[1]

Part 5: Experimental Protocols (Assays)

Protocol A: In Vitro Antimicrobial Susceptibility (MIC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.[1]

-

Preparation: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 1 µg/mL. Ensure final DMSO concentration is <1%.[1]

-

Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity.[1]

-

Note: Aminothiazoles can show "trailing" endpoints; use resazurin dye for precision.[1]

-

Protocol B: Chemical Derivatization (Amide Coupling)

Purpose: To synthesize active pharmaceutical derivatives (e.g., for adenosine receptor testing).[1]

-

Mix: 1.0 eq this compound + 1.1 eq Carboxylic Acid derivative.

-

Catalyst: Add 1.2 eq EDC·HCl and 1.2 eq HOBt in DMF.

-

Reaction: Stir at Room Temperature for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. The resulting amide often has significantly higher receptor affinity than the parent amine.[1]

Part 6: Safety & Toxicology

Critical Warning: 2-aminothiazoles are structural alerts in drug discovery.[1]

-

Metabolic Activation: The thiazole ring can be metabolically opened or oxidized to reactive intermediates (sulfoxides), potentially causing idiosyncratic toxicity.[1]

-

Handling: Always handle as a potential irritant and sensitizer.[1] Use fume hoods to avoid inhalation of vapors (if oil) or dust.[1]

Part 7: References

-

General Synthesis & Activity: Journal of Chemical and Pharmaceutical Research, 2016, 8(2):813-820.[1] "Eco-friendly water as a solvent for the synthesis of 2-aminothiazoles."[1][2] (Describes synthesis of 5-butyl derivative).

-

Scaffold Pharmacology: Scholars Research Library, 2014.[1][3] "Biological and medicinal significance of 2-aminothiazoles." (Review of the scaffold's broad activity).

-

Commercial Availability & CAS: Sigma-Aldrich / Reagentia Catalog. Entry for CAS 39136-62-4.[1][4][5][6]

-

Antimicrobial Profiling: Journal of Antimicrobial Chemotherapy, 2002.[1][2] (Contextual data on aminothiazole antimicrobial mechanisms).

Visual Summary: Experimental Workflow

Figure 2: Recommended experimental workflow for validating and utilizing this compound in a research setting.

Sources

- 1. 606092-87-9|5-Cyclopropylthiazol-2-amine|BLD Pharm [bldpharm.com]

- 2. jocpr.com [jocpr.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. CAS/ID No. 39136-62-4 | Reagentia [reagentia.eu]

- 5. 5-Nitrobenzooxazol-2-amine | CAS#:64037-16-7 | Chemsrc [chemsrc.com]

- 6. 5-Butylthiazol-2-amine (1 x 250 mg) | Reagentia [reagentia.eu]

Navigating the Solubility Landscape of 5-Butyl-thiazol-2-ylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate. It influences every stage, from initial high-throughput screening and hit-to-lead optimization to formulation development and ultimately, in vivo efficacy. Poor solubility can lead to erratic absorption, low bioavailability, and challenging formulation strategies, often resulting in the termination of otherwise promising drug candidates. This guide provides a comprehensive technical overview of the solubility of 5-Butyl-thiazol-2-ylamine, a heterocyclic amine of interest in medicinal chemistry, within a range of common organic solvents. By understanding its solubility profile, researchers can make informed decisions in synthesis, purification, formulation, and biological testing.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound, with the molecular formula C₇H₁₂N₂S, possesses a unique combination of a polar 2-aminothiazole head and a nonpolar n-butyl tail. This amphipathic nature is central to its solubility behavior.

| Property | Value | Source/Method |

| Molecular Weight | 156.25 g/mol | Calculated |

| LogP (predicted) | 2.65 | LookChem[1] |

| Polar Surface Area (PSA) | 67.15 Ų | LookChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (predicted) | ~4.5-5.5 | Estimated based on similar 2-aminothiazoles |

The predicted LogP of 2.65 suggests a moderate lipophilicity. The butyl chain contributes to this nonpolar character, while the 2-aminothiazole moiety, with its nitrogen and sulfur heteroatoms and the primary amine group, provides sites for hydrogen bonding and polar interactions. The pKa of the 2-amino group is crucial as it dictates the ionization state of the molecule at different pH values, significantly impacting its solubility in protic and aqueous systems.

The "Like Dissolves Like" Principle in Action: A Qualitative Overview

The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound. Solvents with similar polarity to the solute will generally be more effective at dissolving it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The 2-aminothiazole ring, with its primary amine and ring nitrogens, can readily engage in hydrogen bonding with these solvents. The butyl chain, however, will have a disruptive effect on the solvent's hydrogen-bonding network. Therefore, moderate to good solubility is expected, likely decreasing as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol).

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the polar regions of this compound. Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic compounds. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The primary interactions with this compound will be van der Waals forces with the butyl group. The polar 2-aminothiazole head will be poorly solvated, leading to expected low solubility in these solvents.

Quantitative Solubility Profile: An Estimation Based on a Structural Analog

The experimental mole fraction solubility of 2-amino-5-methylthiazole follows this order at 298.15 K (25 °C): Methanol > Ethyl Acetate > Acetone > Ethanol > 1,4-Dioxane > 2-Butanone > n-Propanol > Isopropanol > Acetonitrile > Toluene > Cyclohexane

Based on this data, we can extrapolate the expected solubility behavior of this compound. The increased lipophilicity of the butyl group is expected to slightly decrease its solubility in highly polar solvents like methanol and increase its solubility in less polar solvents like toluene, relative to the methyl analog.

Estimated Solubility of this compound in Common Organic Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | High | Strong hydrogen bonding with the aminothiazole group. |

| Ethanol | 4.3 | Good to High | Good hydrogen bonding capability, slightly less effective than methanol due to the longer alkyl chain. |

| Isopropanol | 3.9 | Moderate | Steric hindrance and lower polarity compared to methanol and ethanol reduce solubility. |

| Acetone | 4.3 | Good | Strong dipole-dipole interactions and hydrogen bond accepting ability. |

| Ethyl Acetate | 4.4 | Good | Good balance of polarity to solvate both the polar head and nonpolar tail. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent, but potentially less effective at solvating the hydrogen-bonding amine group compared to alcohols. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |

| Toluene | 2.4 | Low to Moderate | Primarily van der Waals interactions with the butyl chain; poor solvation of the polar head. |

| Hexane | 0.1 | Very Low | Nonpolar solvent, unable to effectively solvate the polar aminothiazole moiety. |

| Cyclohexane | 0.2 | Very Low | Similar to hexane, a nonpolar solvent with poor solvating power for this molecule. |

Experimental Determination of Solubility: A Practical Workflow

For precise and reliable solubility data, experimental determination is paramount. The isothermal saturation method , also known as the shake-flask method, is a robust and widely accepted technique.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Detailed Protocol

-

Preparation: Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a vial containing a precise volume of the chosen organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations of this compound.

-

Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity).

Factors Influencing Solubility: Beyond the Solvent

Several other factors can significantly influence the measured solubility of this compound:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an endothermic process, and providing thermal energy helps to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

-

pH (in protic or aqueous-organic mixtures): The basicity of the 2-amino group means that in acidic conditions, it will be protonated to form a thiazolium salt. This salt form is generally much more soluble in polar solvents than the neutral free base.

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs have different lattice energies, with the most stable polymorph exhibiting the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound has direct practical applications:

-

Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for purification techniques such as recrystallization. A good recrystallization solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Biological Assays: For in vitro screening, the compound must be dissolved in a solvent, typically DMSO, and then diluted into an aqueous buffer. Poor aqueous solubility can lead to precipitation in the assay, resulting in inaccurate biological data.

-

Formulation Development: For in vivo studies, the compound needs to be formulated in a vehicle that can deliver the desired dose. Solubility in various pharmaceutically acceptable co-solvents and excipients will guide the formulation strategy.

Conclusion

While precise experimental data for the solubility of this compound in a wide array of organic solvents is not yet publicly documented, a robust understanding of its physicochemical properties and comparison with closely related structural analogs allows for a reliable estimation of its solubility profile. This guide provides a framework for researchers to predict and experimentally determine the solubility of this compound, enabling more efficient and informed progress in their research and development endeavors. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, underscoring the universal importance of solubility in the scientific discovery process.

References

-

LookChem. (n.d.). 5-butylthiazol-2-aMine. Retrieved from [Link]

Sources

Technical Guide & Safety Data Profile: 5-Butyl-thiazol-2-ylamine

CAS: 10058-38-5 Formula: C₇H₁₂N₂S Molecular Weight: 156.25 g/mol

Part 1: Executive Summary & Chemical Context

5-Butyl-thiazol-2-ylamine (also known as 2-Amino-5-butylthiazole) is a functionalized heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in drugs ranging from dopamine agonists (e.g., Pramipexole) to kinase inhibitors (e.g., Dasatinib).

Unlike generic reagents, this compound possesses a nucleophilic exocyclic amine and an electron-rich thiazole ring, making it susceptible to oxidative degradation and electrophilic attack. This guide synthesizes safety compliance with practical research utility, treating the Safety Data Sheet (SDS) not as a static document but as a protocol for maintaining chemical integrity.

Part 2: Physicochemical Characterization

Data synthesized from structural analogs and calculated properties due to limited specific experimental literature.

| Property | Value / Description | Technical Insight |

| Physical State | Low-melting solid or viscous oil | The butyl chain disrupts the crystal lattice of the parent 2-aminothiazole (MP 90°C), significantly lowering the melting point. |

| Boiling Point | ~280–290°C (Predicted) | High boiling point suggests low volatility, but vacuum distillation is required for purification to avoid decomposition. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility. Use DMSO for biological stock solutions.[1] |

| pKa (Conjugate Acid) | ~5.3 (Thiazole ring nitrogen) | The exocyclic amine is less basic due to resonance delocalization into the ring. Protonation occurs first at the ring nitrogen (N3). |

| Appearance | Colorless to pale yellow | Critical Indicator: Darkening to brown/black indicates oxidation or polymerization. |

Part 3: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Primary Hazards[2][3]

-

H302: Harmful if swallowed (Read-across from 2-aminothiazole).[2][3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[3]

The Mechanism of Toxicity

The toxicity of aminothiazoles is often linked to their metabolic activation. The exocyclic amine can undergo N-hydroxylation by cytochrome P450 enzymes, forming reactive intermediates that may bind to cellular macromolecules.

-

Sensitization Alert: Like many aromatic amines, this compound has the potential to act as a skin sensitizer.

Part 4: Handling & Storage (The Self-Validating System)

Standard SDS advice is often generic. The following is a research-grade protocol designed to validate the compound's quality before every use.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen . The electron-rich amine is prone to air oxidation.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Self-Validating Workflow (SOP)

Before using this reagent in critical synthesis or assays, execute this rapid check:

-

Visual Inspection: Is the material pale yellow? If Dark Brown , repurify.

-

Solubility Check: Dissolve a small amount in DCM. Turbidity suggests formation of insoluble oxidation polymers.

Safety Decision Tree

Use the following logic flow to determine the appropriate engineering controls and PPE based on your experimental state.

Figure 1: Risk Assessment Workflow. Selects controls based on the physical state of the reagent to mitigate specific exposure vectors.

Part 5: Synthesis & Reactivity Profile

Understanding how this molecule is made allows researchers to anticipate impurities and reactivity.

The Hantzsch Thiazole Synthesis

The most reliable route to this compound is the condensation of 1-bromo-2-hexanone with thiourea .

Mechanism:

-

S-Alkylation: Thiourea sulfur attacks the alpha-carbon of the haloketone.[5]

-

Cyclization: The nitrogen attacks the carbonyl carbon.[6]

-

Dehydration: Loss of water aromatizes the ring.

Figure 2: Hantzsch Synthesis Pathway.[5][6] The standard route for generating the 2-aminothiazole core.

Reactivity Watch[9]

-

Acylation: The 2-amino group is nucleophilic. It reacts readily with acid chlorides/anhydrides to form amides (common in drug design).

-

Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization, useful for changing the substitution pattern.

Part 6: Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse for 15 min; lift eyelids. | Amines are basic and can cause corneal opacity if not neutralized/removed immediately. |

| Skin Contact | Wash with soap/water.[7][8][9] Do not use alcohol. | Alcohol increases skin permeability, potentially driving the compound deeper into the dermis. |

| Spill (Solid) | Wet sweep or vacuum with HEPA. | Avoid dust generation.[8][10][11] Do not use compressed air. |

| Spill (Liquid) | Absorb with vermiculite/sand. | Do not use sawdust (potential reaction with oxidizers if present). |

| Fire | CO₂, Dry Chemical, Foam.[8][10] | Burning produces SOx and NOx gases.[10] Self-contained breathing apparatus (SCBA) is mandatory. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15689, 2-Aminothiazole. Retrieved from [Link]

- Note: Used for read-across toxicity and general physicochemical properties of the aminothiazole class.

- Source for synthesis mechanism and reaction conditions.

-

European Chemicals Agency (ECHA). C&L Inventory: 2-aminothiazole. Retrieved from [Link]

- Source for GHS Hazard Classific

- Mishra, R., et al. (2017).Synthesis, properties and biological activity of 2-aminothiazole derivatives.Journal of Advanced Pharmaceutical Technology & Research.

Sources

- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-sec-butyl thiazole [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Aminothiazole(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Hantzsch synthesis of 5-Butyl-thiazol-2-ylamine from 2-bromohexanal

Executive Summary

This technical guide details the synthesis of 5-butyl-1,3-thiazol-2-amine (CAS: Generic 5-alkyl-2-aminothiazole class) utilizing the classical Hantzsch Thiazole Synthesis . Unlike the more common synthesis of 4-substituted thiazoles from

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in diverse therapeutics including antiretrovirals (e.g., Ritonavir), antibiotics (e.g., Cephalosporins), and dopamine agonists (e.g., Pramipexole). This protocol provides a robust, self-validating workflow for generating the 5-butyl derivative, optimizing for the instability of the

Reaction Mechanism & Chemical Logic

The Hantzsch synthesis involves the condensation of an

-

-Haloketones (

-

-Haloaldehydes (

In this protocol, 2-bromohexanal reacts with thiourea .[3][4] The mechanism proceeds via two key stages:[3]

-

Nucleophilic Displacement: The sulfur atom of thiourea attacks the

-carbon of the aldehyde, displacing the bromide ion (S\textsubscript{N}2). -

Cyclocondensation: The amino group of the thiourea intermediate attacks the aldehyde carbonyl, followed by dehydration to aromatize the ring.

Mechanistic Pathway (DOT Visualization)

Caption: Step-wise mechanistic flow from reagents to the aromatized 5-butylthiazole scaffold.

Critical Precursor Handling: 2-Bromohexanal

Warning:

-

Storage: If purchased, store at -20°C under Argon.

-

Purity Check: Before use, verify purity via TLC (Hexane/EtOAc 4:1). If significant degradation is observed (smearing or carboxylic acid spot at baseline), freshly prepare or distill the precursor.

-

In-Situ Generation (Recommended): For maximum yield, it is often superior to brominate hexanal immediately prior to the Hantzsch coupling.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][5] | Mass/Vol (Scale) | Role |

| 2-Bromohexanal | 179.06 | 1.0 | 1.79 g (10 mmol) | Substrate |

| Thiourea | 76.12 | 1.1 | 0.84 g (11 mmol) | Reagent |

| Ethanol (Absolute) | - | Solvent | 20 mL | Solvent |

| NaHCO₃ (sat. aq.) | - | - | ~50 mL | Neutralization |

| Ethyl Acetate | - | - | Extraction | Workup |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve thiourea (0.84 g, 11 mmol) in absolute ethanol (15 mL).

-

Note: Thiourea may not dissolve completely at RT; this is acceptable.

-

-

Add 2-bromohexanal (1.79 g, 10 mmol) dropwise to the stirring solution over 5 minutes.

-

Observation: The solution may turn slightly yellow and warm up (exothermic alkylation).

-

Step 2: Cyclization (Reflux)

-

Heat the reaction mixture to reflux (bath temp ~85°C) for 2–3 hours .

-

Monitoring (TLC): Check consumption of 2-bromohexanal (R\textsubscript{f} ~0.6 in 4:1 Hex/EtOAc). The product amine is polar and will likely stay near the baseline or require a polar eluent (e.g., 5% MeOH in DCM) to visualize.

-

Endpoint: Disappearance of the aldehyde spot.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the ethanol to ~5 mL volume under reduced pressure (Rotavap).

-

Dilute the residue with water (20 mL). The mixture will be acidic (HBr salt of the thiazole).

-

Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring until pH reaches 8–9.

-

Critical: Evolution of CO₂ gas will occur. The free amine product will precipitate as a solid or separate as an oil.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄ .

-

Filter and concentrate in vacuo to yield the crude 5-butylthiazol-2-amine.

Step 4: Purification

-

Recrystallization: If solid, recrystallize from Ethanol/Water (1:3 ratio). Dissolve in minimum hot ethanol, add warm water until turbid, and cool slowly to 4°C.

-

Flash Chromatography: If an oil or impure, purify on silica gel.

-

Eluent: 0%

5% Methanol in Dichloromethane (DCM).

-

Characterization & Quality Control

Confirm the structure using NMR and MS.[5] The diagnostic signal for 5-substituted thiazoles is the C4-proton singlet.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | C4-H (Thiazole ring proton) | |

| -NH₂ (Exchangeable with D₂O) | ||

| Terminal CH₃ of Butyl chain | ||

| ¹³C NMR | C2 (C-NH₂) | |

| C4 (CH) | ||

| C5 (C-Butyl) | ||

| MS (ESI+) | m/z 157.1 [M+H]⁺ | Molecular Ion (Calc.[6] MW: 156.25) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of 2-bromohexanal. | Ensure precursor is freshly distilled or prepared in situ. Do not store the aldehyde for long periods. |

| Product is an Oil | Common for alkyl-thiazoles. | Convert to HCl salt for solid storage: Dissolve oil in Et₂O, bubble HCl gas or add 4M HCl/Dioxane. Filter the white solid. |

| Starting Material Remains | Incomplete Cyclization. | Extend reflux time to 6 hours. Ensure Ethanol is anhydrous to prevent hydrolysis of the bromide. |

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism and regiochemistry).

- Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2-Amino-5-butylthiazole via Recrystallization

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Amino-5-butylthiazole, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product integrity, we present a detailed exploration of recrystallization as a robust purification technique. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern solvent selection and procedural optimization. We offer a systematic approach to solvent screening, a detailed recrystallization protocol, and a troubleshooting guide to empower researchers in achieving high-purity 2-Amino-5-butylthiazole.

Introduction: The Imperative for Purity

2-Amino-5-butylthiazole and its derivatives are of significant interest in drug development and other advanced applications.[1] The efficacy, safety, and reproducibility of any downstream application are inextricably linked to the purity of the starting materials. Impurities, which can include unreacted starting materials, byproducts, and degradation products, can lead to ambiguous biological data, failed synthetic steps, and compromised final product performance.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This guide will provide the foundational knowledge and practical steps to develop a successful recrystallization protocol for 2-Amino-5-butylthiazole.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the careful selection of an appropriate solvent. The adage "like dissolves like" is a fundamental starting point. 2-Amino-5-butylthiazole possesses both polar (amino group, thiazole ring) and non-polar (butyl group) characteristics. Therefore, solvents of intermediate polarity, or solvent mixtures, are often the most effective.

An ideal recrystallization solvent should exhibit the following properties:

-

High solubility for the target compound at elevated temperatures.

-

Low solubility for the target compound at low temperatures.

-

High or low solubility for impurities, allowing them to either remain in solution or be removed by hot filtration.

-

A boiling point that is high enough to allow for a significant temperature differential for dissolution but low enough for easy removal from the purified crystals.

-

Chemical inertness towards the compound being purified.

-

Ease of handling and low toxicity.

Physicochemical Profile of 2-Amino-5-butylthiazole and its Analogs

-

Appearance: Likely a white to light yellow or brown crystalline powder.[2][3]

-

Melting Point: The melting point of 2-Amino-5-methylthiazole is reported to be in the range of 93-98 °C.[2][3][4][5] The longer butyl chain in 2-Amino-5-butylthiazole may slightly alter the crystal lattice and thus the melting point.

-

Solubility: For 2-Amino-5-methylthiazole, the mole solubility follows the order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane.[6] The solubility increases with temperature.[6] The butyl group in 2-Amino-5-butylthiazole will increase its non-polar character compared to the methyl analog. This suggests a potential for increased solubility in less polar solvents and slightly decreased solubility in highly polar solvents.

Systematic Solvent Screening Protocol

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization solvent.

Objective: To identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for 2-Amino-5-butylthiazole.

Materials:

-

Crude 2-Amino-5-butylthiazole

-

A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Test tubes

-

Heating block or water bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Initial Solubility Test:

-

Place approximately 20-30 mg of crude 2-Amino-5-butylthiazole into a series of test tubes.

-

To each tube, add 0.5 mL of a different solvent at room temperature.

-

Vortex each tube and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.

-

-

Hot Solubility Test:

-

For the solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath.

-

Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

-

-

Cooling and Crystal Formation:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

-

Observe the quantity and quality of the crystals formed.

-

Data Interpretation:

The ideal solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the formation of well-defined crystals upon cooling.

Hypothetical Solvent Screening Results

| Solvent | Solubility at Room Temp. (25°C) | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Assessment |

| Water | Insoluble | Sparingly Soluble | Poor | Not suitable as a single solvent |

| Methanol | Soluble | Very Soluble | Poor | Too soluble |

| Ethanol | Sparingly Soluble | Soluble | Good | Promising Candidate |

| Isopropanol | Sparingly Soluble | Soluble | Good | Promising Candidate |

| Acetone | Partially Soluble | Soluble | Fair | Possible candidate |

| Ethyl Acetate | Partially Soluble | Soluble | Fair | Possible candidate |

| Toluene | Insoluble | Sparingly Soluble | Poor | Not suitable as a single solvent |

| Heptane | Insoluble | Insoluble | None | Not suitable |

Based on this hypothetical screening, ethanol and isopropanol appear to be the most promising single solvents for the recrystallization of 2-Amino-5-butylthiazole.

Recrystallization Protocol for 2-Amino-5-butylthiazole

This protocol is based on the likely suitability of ethanol as a recrystallization solvent. Researchers should adapt this protocol based on their own solvent screening results.

Materials:

-

Crude 2-Amino-5-butylthiazole

-

Ethanol (reagent grade)

-

Activated carbon (optional)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Short-stemmed funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude 2-Amino-5-butylthiazole in an Erlenmeyer flask.

-

Add a minimal amount of ethanol, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Add small portions of hot ethanol until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield of recovered crystals upon cooling.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

-

Gently swirl the flask for a few minutes. Causality: Activated carbon has a high surface area and adsorbs colored impurities.

-

-

Hot Filtration:

-

Preheat a second Erlenmeyer flask and a short-stemmed funnel containing fluted filter paper on the hot plate.

-

Quickly filter the hot solution through the fluted filter paper into the preheated flask. Causality: This step removes insoluble impurities and the activated carbon (if used). Performing this step quickly and with preheated glassware prevents premature crystallization of the product on the filter paper.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product during washing.

-

-

Drying:

-

Dry the purified crystals on a watch glass in a well-ventilated area, in an oven at a temperature well below the melting point, or in a vacuum desiccator.

-

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different, less polar solvent or a solvent mixture. |

| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Lower the temperature at which the compound dissolves by adding more solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold. | - Use the minimum amount of hot solvent for dissolution.- Ensure glassware for hot filtration is preheated.- Use ice-cold solvent for washing the crystals. |

| Colored crystals after recrystallization | - The colored impurity has similar solubility to the product.- Insufficient amount of activated carbon was used. | - Repeat the recrystallization, possibly with a different solvent.- Use more activated carbon or perform a second decolorization step. |

Visualization of the Solvent Selection Workflow

Caption: Decision workflow for selecting an optimal recrystallization solvent.

Conclusion

The purification of 2-Amino-5-butylthiazole by recrystallization is a critical step in ensuring the quality and reliability of research and development outcomes. By understanding the fundamental principles of solubility and employing a systematic approach to solvent selection and protocol optimization, researchers can consistently obtain high-purity material. This guide provides the necessary theoretical background and practical steps to achieve this goal, thereby contributing to the advancement of scientific endeavors that rely on this important chemical intermediate.

References

-

Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). ResearchGate. [Link]

-

2-Aminothiazole. Wikipedia. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

- Process for the preparation of 2-amino-5-nitrothiazole.

-

Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

-

HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

-

2-Butylthiazole. PubChem. [Link]

-

Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]

- 2-aminothiazole derivative, preparation method, and use.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

-

Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2... OUCI. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

2-Amino-5-methylthiazole - CAS No: 7305-71-7. Icon Pharma Chem. [Link]

Sources

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. darshanpharmachem.com [darshanpharmachem.com]

- 3. iconpharmachem.com [iconpharmachem.com]

- 4. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 5. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis & Coupling of 5-Butyl-thiazol-2-ylamine

This guide details the synthesis, validation, and application of 5-Butyl-thiazol-2-ylamine (2-amino-5-butylthiazole) as a critical intermediate in the development of lipophilic sulfonamide antibiotics ("sulfa drugs").

Unlike the common 4-substituted thiazoles derived from ketones, the 5-substituted isomer requires specific regiochemical control using

Part 1: Chemical Context & Strategic Rationale

The Lipophilicity Factor in Sulfonamide Design

Standard sulfathiazole drugs often suffer from rapid renal clearance and limited tissue penetration. Incorporating a 5-butyl chain onto the thiazole ring introduces a hydrophobic moiety (

-

Target Intermediate: this compound

-

CAS Registry: (Analogous to 2-amino-5-propylthiazole, specific CAS varies by supplier)

-

Role: Nucleophilic coupling partner for sulfonyl chlorides.

-

Mechanism: The 2-amino group acts as the nucleophile attacking the sulfur of p-acetamidobenzenesulfonyl chloride (p-ASC).

Regiochemistry: The Hantzsch Trap

-

4-Butyl Isomer: Formed from 1-bromo-2-hexanone (Ketone pathway). Common, but incorrect for this target.

-

5-Butyl Isomer (Target): Formed from 2-bromohexanal (Aldehyde pathway). Requires precise precursor selection.

Part 2: Synthesis of the Intermediate (this compound)

Workflow Diagram: Modified Hantzsch Synthesis

The following diagram illustrates the regioselective pathway using an aldehyde precursor to secure the butyl group at the 5-position.

Figure 1: Pathway for the regioselective synthesis of this compound via alpha-haloaldehyde condensation.

Experimental Protocol A: Synthesis of this compound

Reagents:

-

Hexanal (Freshly distilled)

-

Bromine (

)[1] -

1,4-Dioxane (Solvent A)

-

Ethanol (Solvent B)

-

Diethyl ether (Extraction)

Step-by-Step Methodology:

-

Preparation of 2-Bromohexanal (In-situ):

-

Dissolve hexanal (0.1 mol, 10.0 g) in 50 mL of 1,4-dioxane.

-

Cool to 0°C in an ice bath.

-

Add Bromine (0.1 mol, 16.0 g) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

-

Critical Check: Ensure temperature remains <5°C to prevent poly-bromination.

-

Stir for 1 hour at room temperature. Use immediately (alpha-haloaldehydes are unstable).

-

-

Hantzsch Condensation:

-

In a separate flask, dissolve Thiourea (0.12 mol, 9.1 g) in 100 mL of Ethanol.

-

Add the freshly prepared 2-bromohexanal solution dropwise to the thiourea solution under vigorous stirring.

-

Heat the mixture to reflux (78°C) for 4-6 hours.

-

Observation: A precipitate (hydrobromide salt) may form.

-

-

Work-up & Isolation:

-

Concentrate the reaction mixture to ~30% volume under reduced pressure.

-

Dilute with 100 mL water.

-

Neutralize with 10%

or -

Extract with Diethyl Ether (3 x 50 mL).

-

Dry organic layer over anhydrous

and evaporate.[8] -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

-

Data Validation (Expected):

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Pale yellow to off-white solid | Visual |

| Melting Point | 85–95°C (Derivative dependent) | Capillary |

| 1H NMR (DMSO-d6) |

Part 3: Application - Synthesis of 5-Butylsulfathiazole

This protocol describes the coupling of the synthesized intermediate with p-acetamidobenzenesulfonyl chloride (p-ASC), followed by hydrolysis to yield the active drug.

Workflow Diagram: Sulfonamide Coupling

Figure 2: Coupling and deprotection workflow for the synthesis of the final sulfonamide drug.

Experimental Protocol B: Coupling & Hydrolysis

Reagents:

-

This compound (from Part 2)

-

p-Acetamidobenzenesulfonyl chloride (p-ASC) (Dry)

-

Pyridine (Anhydrous)

-

Sodium Hydroxide (2N NaOH)

-

Hydrochloric Acid (2N HCl)

Step 1: Condensation (Coupling)

-

Dissolve this compound (0.05 mol) in 25 mL of anhydrous Pyridine .

-

Note: Pyridine acts as both solvent and acid scavenger (HCl sponge).

-

-

Add p-ASC (0.055 mol, 1.1 eq) in small portions over 15 minutes.

-

Heat the mixture to 60–70°C for 2 hours. Monitor by TLC (disappearance of amine).

-

Pour the reaction mixture into 200 mL ice water. The acetyl-protected sulfonamide will precipitate.

-

Filter, wash with water, and dry.[11]

Step 2: Hydrolysis (De-acetylation)

-

Suspend the crude protected intermediate in 50 mL of 2N NaOH .

-

Reflux for 1 hour. The solid should dissolve as the acetyl group is cleaved and the sulfonamide salt forms.

-

Cool to room temperature.

-

Acidify carefully with 2N HCl to pH 4-5 (Isoelectric point).

-

The final product, 5-Butylsulfathiazole , will precipitate as a white/off-white solid.

-

Recrystallize from Ethanol.[9]

Part 4: Quality Control & References

Validation Parameters

For research applications, the final compound must meet the following criteria:

-

Purity (HPLC): >98% (C18 Column, MeOH:H2O gradient).

-

Mass Spectrometry: [M+H]+ peak consistent with calculated mass.[8]

-

Solubility: Verify enhanced solubility in octanol vs. water compared to standard sulfathiazole (LogP determination).

References

-

Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Retrieved from [Link]

- Regiochemistry of Alpha-Haloaldehydes: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Standard reference for regioselectivity in Hantzsch synthesis).

-

Sulfonamide Coupling Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Sulfonamides."[12][11][13][14][15] (Standard protocol for p-ASC coupling).

-

Biological Activity of 5-Substituted Thiazoles: ResearchGate. "Synthesis of 2-amino-5-substituted thiazoles." Retrieved from [Link]

-

General Sulfonamide Overview: Drugs.com. "Sulfonamides."[12][11][13][14][15] Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bepls.com [bepls.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijcmas.com [ijcmas.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfa allergy: Which medicines should I avoid? - Mayo Clinic [mayoclinic.org]

- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 5-Alkyl-2-Aminothiazoles

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Abafungin). While 4-substituted derivatives are easily accessible via standard Hantzsch condensation of acetophenones, the synthesis of 5-alkyl-2-aminothiazoles presents unique regiochemical challenges due to the instability of the required

This guide details a robust, microwave-assisted protocol that overcomes these limitations. By leveraging dielectric heating, we accelerate the rate-determining nucleophilic attack and dehydration steps, suppressing side reactions (such as oxidative dimerization of thiourea) and enabling the use of masked aldehyde equivalents.

Key Advantages of Microwave Irradiation (MWI):

-

Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal reflux) to 5–15 minutes.

-

Green Chemistry: Protocols optimized for solvent-free or aqueous ("on-water") conditions.

-

Yield Enhancement: Minimizes thermal degradation of labile

-haloaldehyde precursors, boosting yields by 15–30%.

Mechanistic Insight & Regioselectivity

Understanding the mechanism is critical for controlling the reaction outcome. The Hantzsch synthesis involves the condensation of thiourea with an

Regiochemical Control

-

4-Substituted Thiazoles: Derived from

-haloketones (e.g., chloroacetone). The alkyl group originates from the ketone carbonyl side. -

5-Substituted Thiazoles: Derived from

-haloaldehydes (e.g., 2-bromopropanal). The alkyl group resides on the

Challenge:

Reaction Pathway Diagram

The following diagram illustrates the stepwise Hantzsch mechanism accelerated by microwave irradiation.

Figure 1: Mechanistic pathway of Microwave-Assisted Hantzsch Synthesis. MWI specifically accelerates the endothermic cyclization step.

Experimental Protocols

Protocol A: Solvent-Free Synthesis on Solid Support (Greenest Method)

Best for: 5-Alkyl derivatives where the aldehyde precursor is a liquid or oil.

Materials:

-

Reagent A: Thiourea (1.0 mmol, 76 mg)

-

Reagent B: 2-Bromopropanal (or equivalent

-haloaldehyde acetal) (1.0 mmol) -

Catalyst/Support: Silica Gel (200-400 mesh) or Montmorillonite K-10 clay (500 mg)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

-

Adsorption: Dissolve Reagent B in a minimum amount of dichloromethane (DCM). Add the Silica Gel/Clay. Evaporate the solvent under reduced pressure (rotary evaporator) to generate a free-flowing powder containing the adsorbed substrate.

-

Mixing: Grind the adsorbed substrate with Thiourea (Reagent A) in a mortar and pestle for 2 minutes to ensure intimate contact.

-

Irradiation: Transfer the mixture to a microwave process vial (10 mL). Cap the vial.

-

Settings: Power = 300 W (Dynamic mode); Temperature Limit = 85°C; Hold Time = 5–8 minutes.

-

Note: Use an IR temperature sensor to monitor the reaction temperature accurately.

-

-

Extraction: After cooling, add 10 mL of Ethanol/Ethyl Acetate (1:1) to the vial. Vortex for 1 minute to desorb the product. Filter off the solid support.[2][3]

-

Purification: Concentrate the filtrate. Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc 7:3).

Protocol B: Aqueous "On-Water" Synthesis

Best for: Scale-up and handling unstable aldehydes generated in situ.

Materials:

-

Thiourea (1.2 mmol)

- -Haloaldehyde/ketone (1.0 mmol)

-

Solvent: Deionized Water (3 mL)

-

Catalyst:

-Cyclodextrin (0.1 mmol) (Optional, acts as Phase Transfer Catalyst)

Step-by-Step Methodology:

-